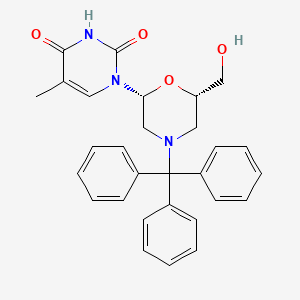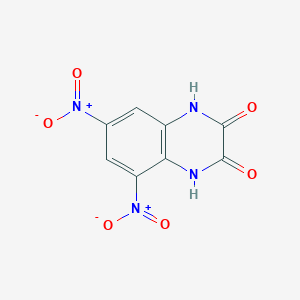
5,7-Dinitro-1,4-dihydro-quinoxaline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dinitro-1,4-dihydro-quinoxaline-2,3-dione: is a nitrogen-containing heterocyclic compound with the molecular formula C8H4N4O6. It is known for its unique structure, which includes two nitro groups at positions 5 and 7, and a quinoxaline core. This compound has significant applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dinitro-1,4-dihydro-quinoxaline-2,3-dione typically involves the reaction of substituted o-phenylenediamine with oxalic acid under solvent-free conditions. This one-pot reaction is carried out at room temperature using a simple grinding method, which ensures high atom economy and efficiency .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the green synthesis approach mentioned above can be scaled up for industrial applications due to its simplicity and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoxaline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated quinoxaline derivatives.
Scientific Research Applications
Chemistry: 5,7-Dinitro-1,4-dihydro-quinoxaline-2,3-dione is used as a building block in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is used to study the function of glutamate receptors. It acts as a competitive antagonist for non-NMDA glutamate receptors, specifically targeting AMPA and kainate receptors .
Medicine: The compound has potential therapeutic applications due to its ability to modulate glutamate receptor activity. It is being investigated for its role in neuroprotection and the treatment of neurological disorders .
Industry: In the industrial sector, this compound is used in the development of advanced materials and as an intermediate in the synthesis of various chemical products .
Mechanism of Action
The primary mechanism of action of 5,7-Dinitro-1,4-dihydro-quinoxaline-2,3-dione involves its interaction with glutamate receptors. It acts as a competitive antagonist for non-NMDA glutamate receptors, specifically targeting AMPA and kainate receptors. By binding to these receptors, it inhibits the excitatory neurotransmitter glutamate from exerting its effects, thereby modulating synaptic transmission and neuronal excitability .
Comparison with Similar Compounds
- 6,7-Dinitroquinoxaline-2,3-dione
- 5-Amino-1,4-dihydro-quinoxaline-2,3-dione
- 2,3-Dihydroxyquinoxaline
Comparison: 5,7-Dinitro-1,4-dihydro-quinoxaline-2,3-dione is unique due to the presence of nitro groups at positions 5 and 7, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties in terms of receptor binding affinity and specificity .
Properties
Molecular Formula |
C8H4N4O6 |
|---|---|
Molecular Weight |
252.14 g/mol |
IUPAC Name |
5,7-dinitro-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H4N4O6/c13-7-8(14)10-6-4(9-7)1-3(11(15)16)2-5(6)12(17)18/h1-2H,(H,9,13)(H,10,14) |
InChI Key |
YUVRBZPHIDJESL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)C(=O)N2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


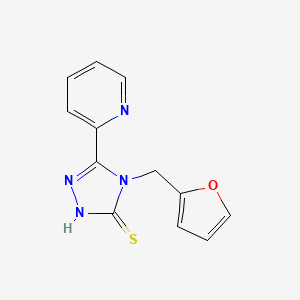
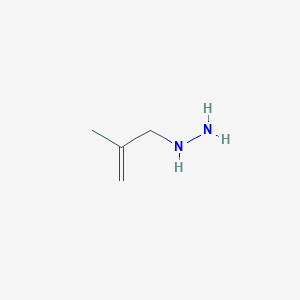
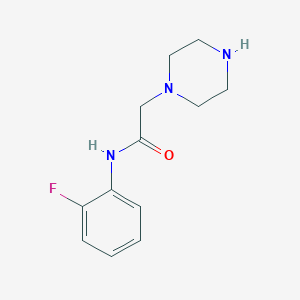
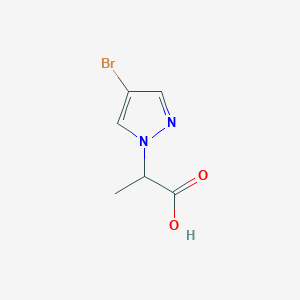
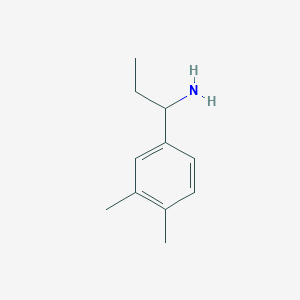
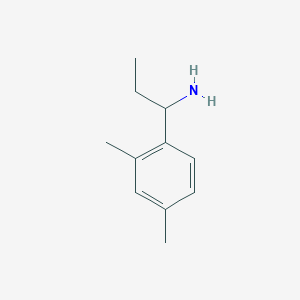
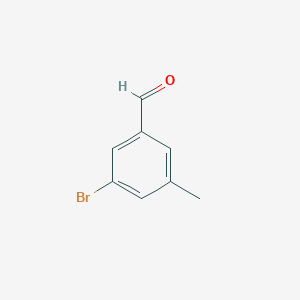
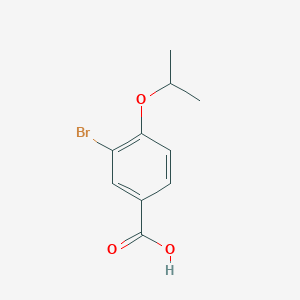
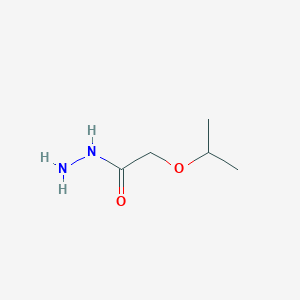
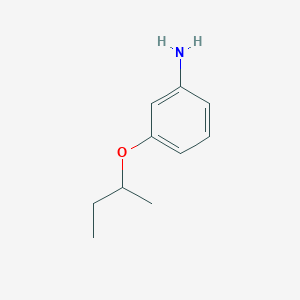
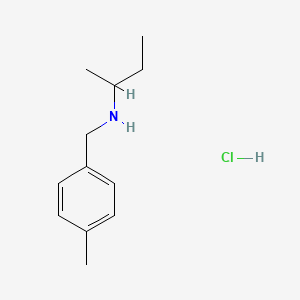
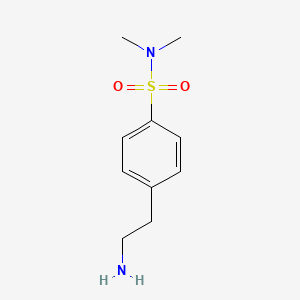
![3-(4-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1341087.png)
